3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride
Description
Introduction to P5C-DNPH Derivatives in Biochemical Research
Δ1-Pyrroline-5-carboxylic acid (P5C) stands at a critical junction in cellular metabolism, serving as an intermediate in multiple biochemical pathways including proline synthesis and degradation, glutamate metabolism, and arginine catabolism. Despite its biological significance, P5C presents significant challenges for researchers due to its high reactivity and instability in aqueous solutions. The compound spontaneously cyclizes from glutamate-γ-semialdehyde, making it difficult to isolate and study in its pure form.
The development of stable P5C derivatives, particularly through conjugation with 2,4-dinitrophenylhydrazine (DNPH), has been instrumental in advancing research in this field. The resulting double salt provides researchers with a reliable form of P5C that can be stored, handled, and introduced into experimental systems with greater precision and reproducibility than the native molecule. This has enabled detailed investigations into the roles of P5C in normal cellular processes as well as in pathological conditions where proline metabolism is disrupted.
The DNPH derivative of P5C is commercially available as a hydrochloride double salt with the molecular formula C11H13N5O6 and a molecular weight of 311.25 g/mol. This compound combines the metabolic significance of P5C with the stability and detectability conferred by DNPH derivatization, making it an invaluable tool in biochemical research. The following sections will explore the historical development, chemical properties, nomenclature variations, and research applications of this important compound.
Historical Development of Pyrroline-5-carboxylic Acid Stabilization
The journey to stabilize P5C reflects the persistent challenges researchers faced in studying this metabolically critical but chemically unstable intermediate. Early investigations into proline metabolism recognized P5C as a key component, but its high reactivity and spontaneous cyclization hindered detailed biochemical characterization. The need for stabilized P5C became increasingly apparent as researchers sought to understand enzymatic pathways involving this metabolite.
The development of methods to stabilize P5C through derivatization with 2,4-dinitrophenylhydrazine represented a significant advancement in this field. Researchers discovered that DNPH could react with the carbonyl group of P5C to form a more stable compound that retained biological relevance while offering improved chemical properties for experimental applications. This approach built upon established techniques for carbonyl compound detection and stabilization.
Mezl and Knox developed an influential method for P5C preparation that involved using the 2,4-dinitrophenylhydrazine derivative, which has since been modified by various researchers to improve yield and purity. The resulting preparation method allowed scientists to generate P5C from its DNPH derivative when needed for experimental applications. Over time, the DNPH-P5C complex became commercially available as a double salt (with hydrochloride), providing researchers with a standardized source of this important metabolite.
The stabilization of P5C through DNPH derivatization enabled more precise investigations into proline metabolism and related pathways. Before this development, researchers struggled with the inherent instability of P5C, which complicated quantification efforts and experimental reproducibility. The availability of the stabilized form facilitated studies on P5C's roles in various biological processes, from cellular stress responses to metabolic disorders associated with abnormal proline metabolism.
Significance of 2,4-Dinitrophenylhydrazine Derivatization Methods
The derivatization of P5C with 2,4-dinitrophenylhydrazine addresses multiple challenges inherent to working with this metabolite and confers several advantages that have proven crucial for biochemical research. DNPH, widely used for detecting carbonyl compounds, reacts with the carbonyl group of P5C to form a stable hydrazone derivative that preserves the metabolite's biological relevance while enhancing its experimental utility.
One of the most significant advantages of the DNPH-P5C complex is its enhanced cellular uptake. Studies have demonstrated that the dinitrophenylhydrazone conjugate of P5C enters cells more efficiently than acid-extracted and purified P5C. This property has been particularly valuable for experiments investigating the effects of exogenous P5C on cellular processes. For instance, researchers studying p53-mediated apoptosis found that the DMSO-solubilized DNP-P5C compound could effectively inhibit cell proliferation and induce apoptosis in multiple cell types, while the pure P5C exhibited much less effect due to limited cellular entry.
The stabilization through DNPH derivatization also facilitates the storage and handling of P5C, which would otherwise degrade rapidly under typical laboratory conditions. The resulting double salt provides a form of P5C that can be reliably stored at 2-8°C and reconstituted when needed for experiments, ensuring consistency across studies and allowing for more reproducible results.
Furthermore, the DNPH derivatization enables more accurate quantification of P5C in biological samples. Traditional methods for proline measurement using ninhydrin also detect P5C, with the P5C-ninhydrin complex showing approximately 65% of the absorbance of the proline-ninhydrin complex. By using separate assays for P5C (via its DNPH derivative) and proline, researchers can achieve more precise measurements of these metabolites in complex biological samples.
The impact of this derivatization method extends beyond practical laboratory considerations to enable fundamental advances in understanding P5C's roles in metabolism and cellular processes. Without such stabilization techniques, many insights into the biological functions and pathological implications of P5C would have remained elusive.
Nomenclature Variations and Structural Considerations
The compound that is the subject of this article is characterized by a complex and often confusing nomenclature landscape. This complexity stems from multiple naming conventions for the core P5C structure, its stereochemistry, and the additional complexity introduced by the formation of the DNPH derivative and hydrochloride salt.
Table 1: Nomenclature Variations for the P5C-DNPH Compound
The core component, pyrroline-5-carboxylic acid, itself has several naming conventions that reflect different perspectives on its structure:
- 3,4-dihydro-2H-pyrrole-2-carboxylic acid (systematic name according to IUPAC rules)
- Δ1-pyrroline-5-carboxylic acid (common name using Greek letter to indicate position of double bond)
- 1-pyrroline-5-carboxylic acid (simplified common name)
- P5C (widely used abbreviation in biochemical literature)
Further complexity arises from stereochemistry, as P5C can exist in different isomeric forms:
- (R)-1-pyrroline-5-carboxylic acid (the R enantiomer)
- (S)-1-pyrroline-5-carboxylic acid (the S enantiomer)
- DL-1-pyrroline-5-carboxylic acid (racemic mixture)
The structural relationship between P5C and its derivatives is also important to consider. P5C is a conjugate acid of 1-pyrroline-5-carboxylate and exists in equilibrium with glutamate-γ-semialdehyde in aqueous solutions. When derivatized with DNPH, the reaction occurs at the carbonyl group, forming a hydrazone structure. The resulting compound combines the heterocyclic ring of P5C with the aromatic, nitro-group-containing structure of DNPH, creating a molecule with distinct chemical and biological properties.
Table 2: Physical and Chemical Properties of P5C-DNPH Double Salt
These structural characteristics directly influence the compound's behavior in experimental settings. The DNPH derivatization affects solubility, with the derivative being more soluble in organic solvents like DMSO than in aqueous solutions. This property influences how the compound is prepared and administered in research applications. Understanding these structural and nomenclature variations is essential for researchers working with this compound to ensure accurate identification, preparation, and experimental design.
Research Applications in Metabolic Pathway Studies
The P5C-DNPH derivative has enabled significant research advances across multiple areas of biochemistry and cell biology. Its utility stems from its ability to provide a stable, cell-permeable form of P5C, allowing investigators to explore this metabolite's roles in various biological contexts.
Cell Death and Apoptosis Studies
One of the most notable applications of P5C-DNPH has been in investigating P5C's role in cell death pathways. Research using the DNP-P5C compound has demonstrated that P5C can inhibit cell proliferation and induce apoptosis in various cell types, including transformed cells and normal cells. Flow cytometry analyses showed that after 48 hours of treatment with DNP-P5C, approximately 22% of ECV-304 cells displayed sub-G1 DNA content, a marker of apoptosis.
The specificity of this effect is noteworthy, as several amino acids showed no effect on cell number at doses similar to or higher than P5C, indicating that the inhibition of growth was specific to the P5C metabolite. This research has provided insights into how disruptions in proline metabolism might contribute to cell death regulation and potential connections between metabolic pathways and tumor suppressor functions.
Proline Metabolism and the P5C/Proline Cycle
P5C-DNPH has been instrumental in studying the proline/P5C cycle, a metabolic pathway that plays roles in redox regulation, stress response, and cellular energetics. This cycle involves the interconversion of proline and P5C, catalyzed by enzymes including proline oxidase (also known as proline dehydrogenase) and P5C reductase.
Research has revealed that this cycle serves not only in amino acid metabolism but also in the transfer of redox potential across the mitochondrial membrane, potentially influencing cellular energy status and oxidative stress responses. Studies using p53-induced cells identified significant up-regulation of enzymes involved in this pathway, including proline oxidase and arginase II, suggesting connections between the proline/P5C pathway and p53-mediated cellular processes.
The ability to accurately quantify P5C has been crucial for these studies. Traditional methods for proline detection using ninhydrin also react with P5C, potentially confounding measurements. By using separate assays for P5C and proline, researchers have achieved more precise analyses of these metabolites, advancing our understanding of their interconversion and regulation.
Table 3: Key Research Applications of P5C-DNPH
Plant Biology and Stress Responses
In plant biology, P5C-DNPH has facilitated research on stress responses, particularly regarding proline metabolism under adverse conditions. Studies have demonstrated that P5C can induce toxicity in plants, with effects on chlorophyll fluorescence observable within hours of exposure. This has provided insights into the mechanisms of proline and P5C metabolism during plant stress responses.
Research has shown that in plants, P5C produced by cytosolic enzymes is likely converted to proline by P5C reductase (P5CR), which is also a cytosolic enzyme. This process may explain observations that arginine can serve as a precursor for proline synthesis in plants without glutamate as an intermediate. The availability of stable P5C through its DNPH derivative has been valuable for elucidating these metabolic connections.
Metabolic Disorders and Pathological Conditions
P5C-DNPH has contributed significantly to research on metabolic disorders associated with abnormal proline metabolism. Conditions such as hyperprolinemia types I and II, which involve defects in proline degradation enzymes, result in elevated levels of proline and/or P5C. Chronically high levels of P5C are associated with several inborn errors of metabolism and can act as a neurotoxin and metabotoxin, causing adverse health effects.
By allowing controlled introduction of P5C into biological systems, the DNPH derivative has helped researchers model these disorders and investigate their cellular and molecular consequences. This has provided insights into how P5C accumulation might contribute to the neurological and developmental symptoms observed in affected individuals.
The ability to accurately distinguish between P5C and proline in biological samples has been particularly valuable for these studies. By understanding the specific roles and effects of P5C as distinct from proline, researchers can better elucidate the pathological mechanisms involved in these metabolic disorders and potentially identify targeted therapeutic approaches.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.C5H7NO2.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;7-5(8)4-2-1-3-6-4;/h1-3,8H,7H2;3-4H,1-2H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGCDAINDVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564687 | |
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-37-5 | |
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4-Dihydro-2H-pyrrole-2-carboxylic acid, also known as DL-1-Pyrroline-5-carboxylic acid, is an organic compound with significant biological implications. Its derivative, (2,4-dinitrophenyl)hydrazine (DNPH), is widely used in organic synthesis and analytical chemistry. This article explores the biological activities associated with these compounds, emphasizing their roles in metabolic pathways, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO for 3,4-dihydro-2H-pyrrole-2-carboxylic acid.
- Molecular Weight : 113.11 g/mol.
- CAS Number : 2906-39-0.
Metabolic Role
3,4-Dihydro-2H-pyrrole-2-carboxylic acid is involved in the metabolism of proline and arginine. Its conjugate base, 1-pyrroline-5-carboxylate (P5C), participates in the interconversion of glutamic acid and proline, playing a crucial role in amino acid metabolism and cellular function .
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of pyrrole derivatives as anti-tuberculosis agents. For instance, pyrrole-2-carboxamides designed based on structural models demonstrated potent activity against Mycobacterium tuberculosis, particularly drug-resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL with low cytotoxicity . This suggests that modifications to the pyrrole structure can enhance biological efficacy.
The biological activity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid primarily involves its role as an intermediate in various biochemical reactions. It acts as a substrate for oxidation and reduction processes, facilitating the formation of diverse pyrrole derivatives which can interact with biological targets. The specific mechanisms depend on the context of its use in synthetic pathways or therapeutic applications.
Study on MmpL3 Inhibitors
A significant study focused on the design and synthesis of pyrrole-based compounds targeting MmpL3, a crucial protein in Mycobacterium tuberculosis. The study revealed that certain substitutions on the pyrrole ring significantly improved anti-tuberculosis activity while maintaining low toxicity profiles. The binding interactions were characterized using molecular docking techniques, confirming the importance of specific functional groups for efficacy .
Role in Trypanosoma cruzi Metabolism
Research indicates that DL-1-Pyrroline-5-carboxylic acid supports mitochondrial metabolism and facilitates host-cell invasion by Trypanosoma cruzi, the causative agent of Chagas disease. This highlights its potential role in parasitic infections and suggests avenues for further investigation into therapeutic applications against such pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Similar to 3,4-dihydro derivative but with hydroxyl group | Potentially altered metabolic pathways |
| Pyrrole-2-carboxylic acid | Lacks dihydro modification | Less versatile in synthetic applications |
Comparison with Similar Compounds
Comparison of Pyrrole Carboxylic Acid Derivatives
Key Compounds :
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| 3,4-Dihydro-2H-pyrrole-2-carboxylic acid | C₅H₇NO₂ | Partially saturated pyrrole ring; versatile intermediate for oxidation/reduction | |
| 4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | C₅H₇NO₃ | Hydroxyl group increases polarity; altered reactivity in substitution reactions | |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | Fully aromatic pyrrole ring; limited use in saturated ring-dependent syntheses |
Unique Aspects :
- The dihydro modification in 3,4-dihydro-2H-pyrrole-2-carboxylic acid enables selective ring-opening reactions and participation in cycloadditions, unlike its aromatic counterpart .
Comparison of Hydrazine Derivatives
Key Compounds :
Unique Aspects :
Comparison of Hydrochloride Salts
Key Compounds :
Unique Aspects :
Kinetic and Mechanistic Studies
- Reactions of (2,4-dinitrophenyl)hydrazine with sulfides and ethers follow pseudo-first-order kinetics, with second-order rate constants (kA) ranging from 0.05 to 1.2 L·mol⁻¹·s⁻¹ in DMSO .
- The electron-withdrawing nitro groups accelerate nucleophilic substitution, making this hydrazine derivative 10–100× more reactive than non-nitro-substituted analogs .
Preparation Methods
Piloty-Robinson Pyrrole Synthesis with Microwave Irradiation
The Piloty-Robinson synthesis offers a direct route to 3,4-disubstituted pyrroles, which can be hydrolyzed to yield 3,4-dihydro-2H-pyrrole-2-carboxylic acid. This method involves the cyclization of azines derived from aldehydes and hydrazine. Recent modifications employ microwave irradiation to accelerate the reaction, reducing processing times from days to minutes while maintaining yields of 60–97%. For instance, heating azine intermediates (e.g., 1 ) at 180°C for 30–60 minutes under microwave conditions facilitates the formation of N-acyl pyrroles (e.g., 3 ), which are subsequently hydrolyzed to the target carboxylic acid.
Key Reaction Conditions:
Enamine-Mediated Cyclization
An alternative approach involves enamine intermediates formed via the condensation of β-ketoesters with primary amines. The enamine undergoes intramolecular cyclization in the presence of α-haloketones, forming the pyrrole ring. For example, reacting β-ketoethyl acetoacetate with ethylenediamine and chloroacetone yields 3,4-dihydro-2H-pyrrole-2-carboxylate esters, which are saponified to the free acid.
Optimization Challenges:
-
Side Reactions: Competing aldol condensation requires precise stoichiometric control.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
Industrial-Scale Synthesis of (2,4-Dinitrophenyl)Hydrazine Hydrochloride
Catalytic Condensation of 2,4-Dinitrochlorobenzene (DNFB)
A patented method employs DNFB, ketazine, and water under controlled thermal conditions to produce (2,4-dinitrophenyl)hydrazine hydrochloride. The reaction proceeds via nucleophilic aromatic substitution, where ketazine acts as both a reactant and solvent. Key steps include:
-
Reagent Mixing: DNFB and ketazine (1:1.5–2 molar ratio) are heated to 120°C.
-
Water Addition: Controlled droplet introduction maintains a reaction temperature of 100–120°C.
-
Acetone Recovery: A rectifying column isolates acetone (54–58°C), which is recycled.
Process Metrics:
Modified Brady’s Method with Acid Catalysis
The classical Brady’s method is adapted for hydrochloride synthesis by reacting 2,4-dinitrophenylhydrazine with carbonyl compounds in dimethylformamide (DMF) and hydrochloric acid. This one-pot reaction achieves high crystallinity by cooling the mixture post-reaction and vacuum-filtering the product.
Critical Parameters:
-
Catalyst: 2 drops of concentrated HCl per 5 mL DMF.
-
Crystallization: Ice bath cooling enhances crystal formation.
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics for 3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Synthesis
Table 2. Industrial Synthesis of (2,4-Dinitrophenyl)Hydrazine Hydrochloride
| Method | Reactants | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DNFB Condensation | DNFB, ketazine, water | None | 89–92 | 98 |
| Brady’s Adaptation | 2,4-Dinitrophenylhydrazine | HCl | 75–80 | 95 |
Mechanistic Insights and Side-Reaction Mitigation
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-dihydro-2H-pyrrole-2-carboxylic acid, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves cyclization of γ-aminobutyric acid derivatives or reductive amination of pyrrole precursors. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like p-toluenesulfonic acid . Reaction progress can be tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% formic acid mobile phase). Purification is achieved via recrystallization (ethanol/water) or column chromatography .
Q. How can (2,4-dinitrophenyl)hydrazine hydrochloride be characterized to confirm purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C in DMSO-d₆) to confirm hydrazine proton signals (δ 8.5–10.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
- Chromatography : HPLC (UV detection at 254 nm) with a retention time comparison against certified reference standards .
- Thermal Analysis : DSC to verify melting point (literature range: 215–220°C) and TGA to assess decomposition patterns .
Advanced Research Questions
Q. What mechanistic insights exist for the condensation reaction between 3,4-dihydro-2H-pyrrole-2-carboxylic acid and (2,4-dinitrophenyl)hydrazine?
- Methodological Answer : Computational studies (DFT or QM/MM simulations) can model nucleophilic attack by the hydrazine group on the carboxylic acid’s carbonyl carbon, followed by dehydration . Experimental validation involves:
- Kinetic Isotope Effects : Replacing exchangeable protons (e.g., -NH-) with deuterium to study rate-limiting steps.
- pH-Dependent Studies : Adjusting reaction pH (2.5–6.0) to probe protonation states of intermediates .
- In Situ IR Spectroscopy : Monitoring carbonyl (1700–1750 cm⁻¹) and hydrazone (1600–1650 cm⁻¹) bond formation .
Q. How do hydrochloride counterions influence the stability and solubility of this compound in aqueous vs. organic matrices?
- Methodological Answer : Hydrochloride salts enhance water solubility via ion-dipole interactions but may reduce stability in humid conditions. Advanced strategies include:
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity at 25°C/60% RH .
- Salt Screening : Co-crystallization with alternative counterions (e.g., mesylate) to improve stability .
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP determination) .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal Bioassays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to confirm target specificity .
- Purity Cross-Validation : LC-MS (ESI+) to detect trace impurities (<0.5%) that may interfere with activity .
- Structured Meta-Analysis : Use tools like PRISMA to systematically evaluate literature data, focusing on studies with validated reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
